5,6-Dimethyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
The compound “5,6-Dimethyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative . It has a molecular formula of C18H20N4 and an average mass of 292.378 Da .
Molecular Structure Analysis
The molecular structure of “5,6-Dimethyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine” includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage .Scientific Research Applications
- PHTPP has been used to distinguish the activities of the two estrogen receptors (ERα and ERβ). While ERα enhances tumor cell growth, ERβ suppresses it. Understanding the differential effects of estrogen on these receptors is crucial for cancer research .
- In a study, PHTPP demonstrated anticonvulsant activity. Compound 62b, a derivative of PHTPP, exhibited promising results in the maximal electroshock seizure (MES) test and the psychomotor seizure (6 Hz) test. Its efficacy surpassed that of reference drugs like ethosuximide and valproic acid .
- Researchers have screened synthesized compounds containing PHTPP for anticancer activity. These investigations provide insights into potential applications in cancer therapy .
- Computational studies involving molecular docking have shed light on the antitumor activity of PHTPP and its derivatives. Understanding their binding interactions with specific protein targets aids drug design and development .
- The stereoisomers of PHTPP and their spatial orientation of substituents significantly impact the biological profile of drug candidates. Investigating these aspects can guide medicinal chemists in designing new compounds with desired properties .
- By comparing the physicochemical parameters of PHTPP with related aromatic pyrrole and cyclopentane scaffolds, researchers have explored the influence of steric factors on biological activity. Understanding SAR helps optimize drug design .
Estrogen Receptor Modulation
Anticonvulsant Activity
In Vitro Anticancer Screening
Molecular Docking Studies
Stereochemistry and Biological Profile
Structure–Activity Relationship (SAR)
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit cdk2, which plays a crucial role in cell cycle regulation .
Result of Action
Similar compounds have been shown to significantly inhibit the growth of examined cell lines .
Action Environment
The stability of similar compounds under exposure to extreme ph has been studied .
properties
IUPAC Name |
5,6-dimethyl-3-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-13-14(2)20-17-16(15-8-4-3-5-9-15)12-19-22(17)18(13)21-10-6-7-11-21/h3-5,8-9,12H,6-7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYGGLIRBGGMRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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